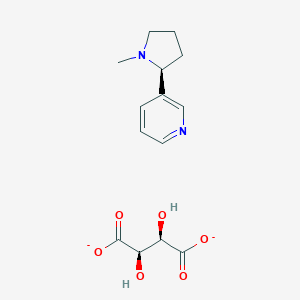
Nicotine d-bitartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine d-bitartrate is a highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission . It is also used in pharmaceutical compositions for transdermal delivery of nicotine .
Synthesis Analysis
The synthesis of nicotine has been reported in several studies. For instance, a four-step synthesis of (S)-Nicotine has been described, which involves a halogen-lithium exchange of 3-bromopyridine with n-BuLi followed by treatment with the lactone . Another study reported the biosynthesis of gold nanoparticles via Plectranthus amboinicus leaf extract as the reducing agent .Molecular Structure Analysis
The molecular formula of this compound dihydrate is C18H30N2O14. Its average mass is 498.436 Da and its monoisotopic mass is 498.169708 Da .Chemical Reactions Analysis
This compound has been studied for its electrochemical properties. For instance, biosynthesized gold nanoparticles (bAuNPs) have shown superior electrocatalytic performance toward nicotine reduction .Physical And Chemical Properties Analysis
This compound is a reddish white crystalline solid. It is soluble in water . Its exact mass is 498.17 and its molecular weight is 498.440 .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research : Nicotine bitartrate affects spinal reflexes in cats, depressing monosynaptic reflexes and increasing polysynaptic reflex amplitude (Goldfarb, 1971). It also modifies brain stem auditory evoked potentials in rats (de Lavernhe-Lemaire & Beutter, 1987).
Smoking Cessation and Addiction Research : It's been found to increase cigarette smoking frequency in human subjects over a 6-hour period (Schuster, 1993) and is being developed as a medication to maintain smoking cessation and treat various medical diseases (Heishman et al., 1997).
Endocrine Research : It augments estradiol secretion by human granulosa cells and has a differential effect compared to nicotine free base (Bódis et al., 1997).
Neuroscience and Behavioral Research : Nicotine bitartrate influences proteins in the central nervous system related to energy metabolism, synaptic function, and oxidative stress metabolism in rats (Hwang & Li, 2006). It also normalizes MK-801-induced prefrontal cortex abnormality of dopamine D1 receptor binding and improves working memory performance (Tsukada et al., 2005).
Toxicological and Pharmacological Studies : Nicotine bitartrate is involved in the differential expression of proteins related to intracranial self-stimulation in rats (Clarke & Kumar, 2004) and influences neuroendocrine, physiological, and behavioral responses (Newhouse et al., 1990). It also regulates cytochrome P450 in rat brain without affecting the hepatic P450 monooxygenase system (Anandatheerthavarada et al., 1993).
Reproductive and Developmental Toxicology : Maternal nicotine exposure during pregnancy and lactation induces structural changes in the testis and epididymis of male offspring in rats (Lagunov et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
6550-19-2 |
|---|---|
Molekularformel |
C14H20N2O6 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
InChI-Schlüssel |
QLDPCHZQQIASHX-LDGFUSNJSA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate; _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate; Nicotine Tartrate; (-)-Nicotine Bitartrate; Nicotine d-Bitartrate; Nicotine Hydrotartrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



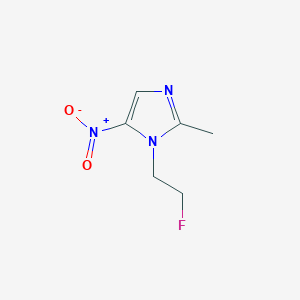

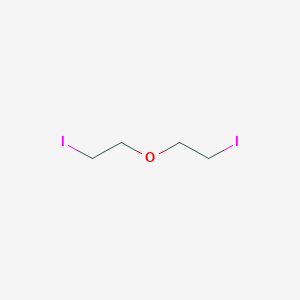
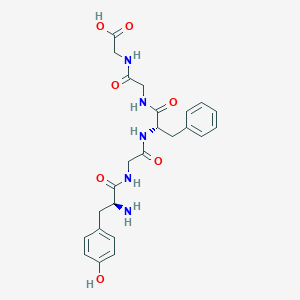


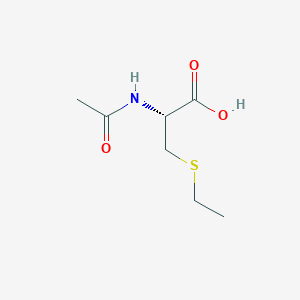

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)



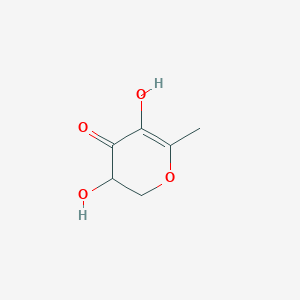
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)